molecular formula C8H14S3 B14684096 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol CAS No. 24413-24-9

9-Thiabicyclo[3.3.1]nonane-2,6-dithiol

Cat. No.: B14684096
CAS No.: 24413-24-9
M. Wt: 206.4 g/mol
InChI Key: GFMPTSJCOVGLDT-UHFFFAOYSA-N
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Description

Historical Context of Bicyclo[3.3.1]nonane Chemistry

The exploration of the bicyclo[3.3.1]nonane skeleton has a rich history dating back over a century. The first notable entry into this chemical space was not the carbocycle itself, but an aza-analogue. In 1887, Julius Tröger synthesized a compound by reacting p-toluidine (B81030) with formaldehyde, which became known as Tröger's base. orgsyn.org However, its complex dimeric 1,5-diazabicyclo[3.3.1]nonane structure was not correctly identified until nearly half a century later by Spielman in 1935. orgsyn.org A further significant discovery came in 1944 when Prelog successfully separated the enantiomers of Tröger's base, demonstrating that chirality could exist in molecules with asymmetric nitrogen atoms. orgsyn.org

Since these early discoveries, the bicyclo[3.3.1]nonane architecture has been identified in over 1,000 natural products, including alkaloids, terpenes, and polyketides. researchgate.net Its unique V-shape and rigid conformation have made it an attractive scaffold for applications in molecular recognition, such as in ion receptors and molecular tweezers, and as a crucial precursor for the synthesis of more complex molecules. orgsyn.orgresearchgate.net

Year Key Finding Researcher(s)
1887 First synthesis of a bicyclo[3.3.1]nonane analogueJulius Tröger
1935 Correct structural elucidation of Tröger's baseM. A. Spielman
1944 First resolution of enantiomers of Tröger's baseVladimir Prelog

Significance of Sulfur-Containing Bicyclo[3.3.1]nonane Derivatives

The incorporation of a sulfur atom at the 9-position profoundly influences the chemical reactivity and properties of the bicyclo[3.3.1]nonane scaffold. The sulfur bridge can exert powerful anchimeric assistance (neighboring group participation), facilitating nucleophilic substitution reactions at the C2 and C6 positions. mdpi.com This effect is well-documented in the derivative 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which readily reacts with a wide variety of nucleophiles via a highly activated episulfonium ion intermediate. mdpi.com

Derivatives of the 9-thiabicyclo[3.3.1]nonane core have been explored for a range of applications. For example, 9-thiabicyclo[3.3.1]nonane-2,6-dione serves as a versatile intermediate for pharmaceuticals and as a chiral scaffold. orgsyn.orgresearchgate.net Other derivatives have been incorporated into antimicrobial coatings, polymers with rust-inhibiting properties, and have demonstrated anti-inflammatory activity. mdpi.comgoogle.com

While direct research on 9-thiabicyclo[3.3.1]nonane-2,6-dithiol is limited, its selenium analogue provides insight into its potential utility. The 9-selenabicyclo[3.3.1]nonane-2,6-dithiolate anion, generated in situ, is a potent nucleophile used to synthesize a family of 2,6-disulfanyl derivatives. mdpi.com This suggests that the target dithiol and its corresponding dithiolate anion would be valuable intermediates for creating novel sulfur-containing compounds and materials.

Derivative Name Formula Known / Inferred Significance
9-Thiabicyclo[3.3.1]nonane-2,6-dioneC₈H₁₀O₂SVersatile intermediate for heterocycles, chiral scaffold, pharmaceutical precursor. orgsyn.orgresearchgate.net
2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneC₈H₁₂Cl₂SReactive scaffold for nucleophilic substitution via anchimeric assistance. mdpi.com
N,N'-bis(1-methylethyl)-9-thiabicyclo[3.3.1]nonane-2,6-diamineC₁₄H₂₈N₂SComponent in polymer synthesis and rust-inhibiting coatings. google.com
This compoundC₈H₁₄S₃Potential precursor for novel sulfur-containing materials and ligands for coordination chemistry (inferred from selenium analogues). mdpi.com

Structural Framework of this compound within Bridged Systems

Bridged bicyclic compounds are molecules where two rings share three or more atoms, creating a rigid structure with distinct conformational properties. researchgate.net The bicyclo[3.3.1]nonane framework can theoretically exist in several conformations, primarily the twin-chair, chair-boat, and twin-boat forms. vu.lt For the parent hydrocarbon, the twin-chair conformation is the most stable.

However, the introduction of heteroatoms or substituents can alter this preference. In the case of 9-thiabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is common, but it is often distorted from an ideal cyclohexane (B81311) geometry. X-ray and neutron diffraction studies of 9-thiabicyclo[3.3.1]nonane-2,6-dione reveal that it adopts a twin-chair conformation where the rings are skewed and flattened. This distortion is a result of transannular interactions between the two rings. In some hetero-analogues, such as certain 3-thia-7-azabicyclo[3.3.1]nonanes, a chair-boat conformation has been observed in the solid state, indicating the significant influence of heteroatoms on the structural landscape. nih.gov

For this compound, a twin-chair conformation is expected to be the most stable, though the precise geometry would be influenced by the orientation of the thiol groups and potential intramolecular hydrogen bonding. The structural parameters of the closely related dione (B5365651), determined by diffraction methods, provide a reliable model for the core framework of the dithiol.

Parameter Value
Compound 9-Thiabicyclo[3.3.1]nonane-2,6-dione
Formula C₈H₁₀O₂S
Crystal System Orthorhombic
Space Group Pbcn
a (Å) 10.731
b (Å) 6.806
c (Å) 10.771
Conformation Twin-chair (distorted)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24413-24-9

Molecular Formula

C8H14S3

Molecular Weight

206.4 g/mol

IUPAC Name

9-thiabicyclo[3.3.1]nonane-2,6-dithiol

InChI

InChI=1S/C8H14S3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2

InChI Key

GFMPTSJCOVGLDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(C1S)S2)S

Origin of Product

United States

Synthetic Methodologies for 9 Thiabicyclo 3.3.1 Nonane 2,6 Dithiol and Its Precursors

Retrosynthetic Analysis of 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol

A retrosynthetic approach to this compound identifies the precursor 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane as a critical building block. The thiol groups can be introduced via nucleophilic substitution of the chloride atoms. This dichloro precursor, in turn, can be disconnected through a transannular cyclization, leading back to the simple and commercially available starting material, 1,5-cyclooctadiene (B75094), and a sulfur-donating reagent like sulfur dichloride or related sulfur chlorides. This strategy hinges on the efficient formation of the bicyclic system in the forward synthesis. An analogous pathway has been successfully employed for the selenium counterpart, where 2,6-disulfanyl-9-selenabicyclo[3.3.1]nonane derivatives are prepared from a dithiolate anion, which is generated from a bis-isothiouronium salt derived from the 2,6-dibromo-9-selenabicyclo[3.3.1]nonane precursor. researchgate.net

Synthesis of Key Bicyclic Precursors

The construction of the 9-thiabicyclo[3.3.1]nonane framework is the foundational stage of the synthesis, from which various derivatives, including the target dithiol, can be accessed.

The core bicyclic structure is efficiently assembled through the electrophilic addition of sulfur chlorides to cis,cis-1,5-cyclooctadiene. nih.govcdnsciencepub.com This transannular addition reaction provides the dichloro derivative in excellent yields. nih.gov The reaction is a prime example of harnessing anchimeric assistance in organic synthesis. mdpi.com

While the reaction between sulfur dichloride (SCl₂) and 1,5-cyclooctadiene is effective, it often requires the SCl₂ to be purified by careful double distillation immediately before use to achieve high yields and avoid competing polymerization pathways. nih.govmdpi.com An improved and more robust method involves the sequential treatment of 1,5-cyclooctadiene with sulfur monochloride (S₂Cl₂) followed by sulfuryl chloride (SO₂Cl₂). nih.govnih.gov This optimized procedure is more convenient for large-scale synthesis and consistently provides high yields of the desired 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane. nih.gov In a typical procedure, sulfur monochloride is added dropwise to a cooled solution of 1,5-cyclooctadiene in dichloromethane (B109758), followed by the addition of sulfuryl chloride, leading to the product in yields of 94-98%. mdpi.comorgsyn.org

Table 1: Optimized Synthesis of (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane

Reagent 1Reagent 2SolventTemperatureYieldReference
1,5-CyclooctadieneSulfur Dichloride (freshly purified)Dichloromethane-50 to -60°C94–98% orgsyn.org
1,5-CyclooctadieneSulfur Monochloride, then Sulfuryl ChlorideDichloromethaneIce/water bath>80% nih.govmdpi.com

The transannular addition reaction exhibits a high degree of stereochemical control. The reaction yields the (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane isomer. orgsyn.org The high reactivity and stereochemical fidelity of this system are governed by neighboring-group participation from the sulfur atom. nih.govstackexchange.com The sulfur center forms intermediate episulfonium ions that are efficiently captured by nucleophiles. nih.govmdpi.com Subsequent nucleophilic substitution reactions on this scaffold, such as hydrolysis to the diol, proceed with retention of configuration. stackexchange.com This occurs via a double inversion mechanism, where the neighboring sulfur atom first displaces the chloride to form a tricyclic sulfonium (B1226848) ion intermediate, which is then attacked by the nucleophile. mdpi.comorgsyn.org This powerful anchimeric assistance ensures that the stereochemistry established in the initial cyclization is preserved in subsequent transformations. stackexchange.com

The diketone, 9-Thiabicyclo[3.3.1]nonane-2,6-dione, serves as a versatile intermediate for creating various derivatives of the bicyclic system. orgsyn.orgresearchgate.net It is prepared from the dichloro precursor via a diol intermediate. The initial step is the hydrolysis of (1α,2α,5α,6α)-2,6-Dichloro-9-thiabicyclo[3.3.1]nonane using aqueous sodium carbonate in acetone (B3395972) to produce (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol in yields of 87-93%. orgsyn.org

The (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol is subsequently oxidized to form the target dione (B5365651). An older method utilizing chromium trioxide in pyridine (B92270) and dichloromethane affords the product in a 65% yield. orgsyn.org A more efficient and higher-yielding procedure is the Swern oxidation. This method involves treating the diol with a solution prepared from oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures (-78°C), followed by the addition of triethylamine. This improved pathway provides 9-Thiabicyclo[3.3.1]nonane-2,6-dione in yields ranging from 88-92%. orgsyn.org

Table 2: Comparison of Oxidation Methods for (endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diol

Oxidizing Agent(s)Solvent(s)TemperatureYieldReference
Chromium trioxidePyridine, DichloromethaneNot specified65% orgsyn.org
Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation)Dichloromethane, DMSO-78°C to RT88–92% orgsyn.org

Preparation of 9-Thiabicyclo[3.3.1]nonane-2,6-dione

Improved Synthetic Procedures and Large-Scale Adaptations

The synthesis of precursors to this compound, namely the diketone and dihalo derivatives, has been the subject of significant methodological improvements aimed at overcoming the challenges of hazardous reagents and complex multi-step processes.

A foundational method for producing the diketone precursor, 9-thiabicyclo[3.3.1]nonane-2,6-dione, begins with the transannular addition of sulfur dichloride to 1,5-cyclooctadiene. orgsyn.org This reaction yields (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. orgsyn.org This dihalo intermediate is then hydrolyzed to form (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol, which is subsequently oxidized to the target diketone. orgsyn.org

Recognizing the hazardous nature of sulfur dichloride (SCl2), which requires careful purification by double distillation before use, a more robust and convenient large-scale adaptation was developed. mdpi.com This improved procedure involves the sequential treatment of 1,5-cyclooctadiene with sulfur monochloride (S2Cl2) followed by sulfuryl chloride (SO2Cl2). mdpi.comnih.gov This method provides high yields of the 2,6-dichloro-9-thiabicyclo[3.3.1]nonane precursor in a manner that is more amenable to multigram synthesis without the need for purifying the hazardous reagent. mdpi.comnih.gov

Further innovation has led to a one-pot process for synthesizing the 9-thiabicyclo[3.3.1]nonane-2,6-dione precursor directly from biogenic succinic acid. unl.pt This method employs a palladium on alumina (B75360) catalyst within an ionic liquid matrix (1-Butyl-3-methylimidazolium hydrogen sulfate) under high pressure of hydrogen and carbon dioxide. unl.pt The reaction proceeds at 160°C and 170 bar, achieving a selectivity of 70-90% for the desired diketone, representing a significant step forward in streamlining the synthesis. unl.pt

PrecursorImproved MethodKey ReagentsScaleYield/SelectivityAdvantages
2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneSequential treatment with S2Cl2 and SO2Cl21,5-cyclooctadiene, S2Cl2, SO2Cl2MultigramHigh Yields (>80%)Avoids hazardous, unstable SCl2; robust and convenient for large scale. mdpi.com
9-Thiabicyclo[3.3.1]nonane-2,6-dioneOne-pot hydrogenation of succinic acidSuccinic acid, Pd/Al2O3, ionic liquid, H2, CO2Laboratory70-90% SelectivityOne-pot process from a biogenic starting material. unl.pt

Introduction of Thiol Functionalities

The conversion of the stable diketone or dihalo precursors into the target this compound is a critical phase of the synthesis. This transformation hinges on specific chemical strategies designed to introduce the thiol groups at the C2 and C6 positions of the bicyclic framework.

Conversion Strategies from Diketone or Dihalo Precursors to Dithiol

From Dihalo Precursors: The 2,6-dichloro-9-thiabicyclo[3.3.1]nonane is an excellent substrate for nucleophilic substitution reactions. The reactivity of the carbon-chlorine bonds is significantly enhanced by the neighboring group participation of the sulfur atom, which facilitates the displacement of the chloride ions. mdpi.comnih.gov This inherent reactivity allows for clean substitution with a variety of nucleophiles. mdpi.com

A highly effective strategy for introducing thiol functionalities, demonstrated in the analogous 9-selena-bicyclo[3.3.1]nonane system, involves a two-step process. First, the dihalo compound is treated with thiourea (B124793) to form a stable bis-isothiouronium salt. mdpi.comnih.gov This salt can be easily isolated. Subsequently, alkaline hydrolysis of the bis-isothiouronium salt generates the dithiolate anion, which upon acidification yields the final this compound. mdpi.comnih.gov This method is efficient and provides a controlled route to the desired dithiol.

From Diketone Precursors: The conversion of the 9-thiabicyclo[3.3.1]nonane-2,6-dione to the dithiol is more complex. Direct conversion of a ketone to a thiol is challenging. A common laboratory method for such transformations involves the use of reagents like Lawesson's reagent to convert the carbonyl groups to thiocarbonyls, followed by reduction to the thiols. Another potential route involves the reduction of the diketone to the corresponding diol, a reaction that has been well-established for this system. orgsyn.org The resulting hydroxyl groups can then be converted into good leaving groups (e.g., tosylates) and subsequently displaced by a sulfur nucleophile such as sodium hydrosulfide (B80085) or the thiourea sequence described above. General methods for converting carbonyl compounds to dithioacetals using reagents like 1,2-ethanedithiol (B43112) or 1,3-propanedithiol (B87085) with an acid catalyst are also widely used, though these are typically for protection rather than direct synthesis of a dithiol. organic-chemistry.orgthieme-connect.com

PrecursorConversion StrategyKey Reagents/StepsMechanism
DihaloSubstitution via Bis-isothiouronium Salt1. Thiourea 2. Base (e.g., NaOH)Nucleophilic substitution to form the salt, followed by hydrolysis. mdpi.comnih.gov
DiketoneReduction-Substitution1. Reducing Agent (e.g., NaBH4) 2. Tosyl Chloride 3. Sulfur Nucleophile (e.g., NaSH)Reduction to diol, conversion of -OH to a leaving group, then nucleophilic substitution. orgsyn.org

Stereochemical Considerations in Thiolation Reactions

The stereochemistry of this compound is fundamentally controlled by the structure of its precursors and the mechanism of the thiolation reaction. The synthesis of the precursors themselves yields specific stereoisomers. The addition of sulfur dichloride to 1,5-cyclooctadiene produces (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. orgsyn.org

The subsequent reactions of this dihalo compound are dominated by the powerful effect of anchimeric assistance from the bridgehead sulfur atom. orgsyn.orgmdpi.com During nucleophilic substitution, the sulfur atom participates in the reaction by forming a transient intramolecular episulfonium ion. orgsyn.org This intermediate formation dictates the stereochemical outcome of the substitution. For instance, the hydrolysis of the dichloride to the diol proceeds via this mechanism to yield exclusively the (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol. orgsyn.org

Given this well-established reactivity, the introduction of thiol functionalities via nucleophilic substitution on the 2,6-dichloro precursor is expected to follow the same stereochemical pathway. The anchimeric assistance by the sulfur atom would guide the incoming sulfur nucleophiles to attack from the endo face, leading to the formation of the thermodynamically stable endo,endo-9-thiabicyclo[3.3.1]nonane-2,6-dithiol. This stereochemical control is a key feature of the chemistry of the 9-thiabicyclo[3.3.1]nonane scaffold, ensuring a predictable and specific three-dimensional structure for the final dithiol product. orgsyn.orgmdpi.com

Reactivity and Reaction Mechanisms of 9 Thiabicyclo 3.3.1 Nonane 2,6 Dithiol and Its Analogues

Nucleophilic Substitution Reactions on Halogenated 9-Thiabicyclo[3.3.1]nonane Scaffolds

The synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dithiol and related derivatives often begins with a halogenated precursor, most commonly 2,6-dichloro-9-thiabicyclo[3.3.1]nonane. nih.govnih.gov This compound, readily synthesized from the condensation of sulfur dichloride and 1,5-cyclooctadiene (B75094), serves as a versatile electrophilic scaffold for a wide array of nucleophilic substitution reactions. nih.govorgsyn.org

A defining feature of the reactivity of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane is the powerful anchimeric assistance, or neighboring group participation (NGP), provided by the bridging sulfur atom. nih.govmdpi.com The lone pairs of electrons on the sulfur atom are perfectly poised to attack the carbon atom bearing the chlorine substituent (the β-chlorinated center) in an intramolecular SN2-type fashion. stackexchange.com This participation displaces the chloride leaving group and forms a highly reactive, water-soluble episulfonium ion intermediate. nih.govorgsyn.orgmdpi.com

This intramolecular cyclization significantly activates the scaffold towards nucleophilic attack. nih.gov The formation of the strained three-membered episulfonium ring makes the carbon centers highly electrophilic and susceptible to attack by a wide range of nucleophiles. mdpi.comresearchgate.net This mechanism accounts for the high lability of the dichloride precursor and its clean reactivity. nih.govorgsyn.org The anchimeric assistance from the selenium atom in the analogous 2,6-dichloro-9-selenabicyclo[3.3.1]nonane has been found to be even more pronounced, with a rate enhancement of approximately two orders of magnitude compared to the sulfur analogue. mdpi.commdpi.com

The activated episulfonium intermediate reacts efficiently with a diverse set of nucleophiles, allowing for the facile introduction of various functional groups onto the bicyclic core. nih.govresearchgate.net The reactions are often high-yielding and can be performed under mild conditions. mdpi.com

Azides and Cyanides : The substitution reactions with sodium azide (B81097) and sodium cyanide proceed smoothly at room temperature in an acetonitrile/water solvent system. nih.govmdpi.com These reactions are typically complete within 60-90 minutes and provide the corresponding 2,6-diazido- and 2,6-dicyano-9-thiabicyclo[3.3.1]nonane derivatives in excellent yields (>80%) and high purity after simple extraction and washing protocols. nih.govnih.govmdpi.com

Organomagnesium Reagents : The 9-thiabicyclo[3.3.1]nonane scaffold also exhibits clean reactivity with organomagnesium (Grignard) reagents. acs.org With appropriate activation of the leaving group, these carbon-based nucleophiles can effectively displace the halides, demonstrating the utility of this system for forming carbon-carbon bonds. acs.org

Other Nucleophiles : The versatility of the scaffold is further highlighted by its reactions with various other nucleophiles. Hydrolysis using water or aqueous bases yields the corresponding (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol. orgsyn.org Amines and pyridines also act as effective nucleophiles, leading to the formation of diamino and dipyridinium substituted products, respectively. nih.govnih.gov

Table 1: Nucleophilic Substitution Reactions of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane
NucleophileReagents/ConditionsProductYield (%)
Azide (N3-)NaN3, H2O:CH3CN (1:1), Room Temp, 1h2,6-Diazido-9-thiabicyclo[3.3.1]nonane95-98%
Cyanide (CN-)NaCN, H2O:CH3CN (1:1), Room Temp, 1.5h9-Thiabicyclo[3.3.1]nonane-2,6-dicarbonitrile83-90%
DiethylamineEt2NH, CH2Cl2, Room Temp, 16h2,6-Bis(diethylamino)-9-selenabicyclo[3.3.1]nonane Dihydrobromide90%
AllylamineCH2=CHCH2NH2, CH3CN, Room Temp, 20h2,6-Bis(allylamino)-9-selenabicyclo[3.3.1]nonane Dihydrobromide95%
WaterAqueous Na2CO39-Thiabicyclo[3.3.1]nonane-2,6-diol87-93%

*Data from the analogous 2,6-dibromo-9-selenabicyclo[3.3.1]nonane, which exhibits similar reactivity. nih.gov

First Inversion : The intramolecular attack by the bridging sulfur atom on the carbon-chlorine bond occurs from the backside, leading to an inversion of configuration at that carbon center and forming the episulfonium ion. stackexchange.com

Second Inversion : The external nucleophile then attacks the electrophilic carbon of the episulfonium ring, also from the backside relative to the internal sulfur-carbon bond. This second SN2 attack results in another inversion of configuration. stackexchange.com

Transformations Involving the Dithiol Moieties

Once the this compound scaffold is formed, the two thiol groups become the primary sites of reactivity. These groups can undergo oxidation to form sulfur-sulfur bonds or act as nucleophiles to form new carbon-sulfur bonds.

The oxidation of thiols is a fundamental reaction in sulfur chemistry. libretexts.org In the case of this compound, the proximity of the two thiol groups allows for potential intramolecular reactions.

Disulfide Formation : Mild oxidation of thiols typically yields disulfides (R-S-S-R). masterorganicchemistry.comlibretexts.org For a dithiol, this can occur intermolecularly to form polymers or intramolecularly. Given that the thiol groups are in a 1,3-relationship on the cyclohexane (B81311) rings, intramolecular oxidation would lead to the formation of a six-membered 1,2-dithiane (B1220274) ring fused to the bicyclic system. The oxidation can be effected by various mild oxidizing agents, such as iodine (I2) or air, often catalyzed by metal ions. masterorganicchemistry.comresearchgate.net

Further Oxidation : Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or ozone, can further oxidize the sulfur atoms. masterorganicchemistry.com Thioethers can be oxidized to sulfoxides and then to sulfones. masterorganicchemistry.com Similarly, the disulfide linkage can be oxidized to species like thiolsulfinates (R-S(O)-S-R) and thiolsulfonates (R-S(O)2-S-R). nih.gov

The thiol groups of this compound are acidic and can be deprotonated by a base to form a dithiolate anion. This dithiolate is a potent nucleophile and readily participates in SN2 reactions with electrophiles, most commonly alkyl halides, to form thioethers (sulfides). masterorganicchemistry.com This reaction is the sulfur analogue of the Williamson ether synthesis. masterorganicchemistry.com

The reactivity has been demonstrated effectively on the selenium analogue, 9-selenabicyclo[3.3.1]nonane-2,6-dithiol. mdpi.com The dithiolate anion, generated in situ by treating the corresponding bis-isothiouronium salt with a base like sodium hydroxide, reacts with a variety of alkyl, allyl, and benzyl (B1604629) halides to afford the corresponding 2,6-bis(alkylsulfanyl) derivatives in high to quantitative yields (90-99%). mdpi.com This efficient derivatization allows for the attachment of various side chains to the bicyclic scaffold, making it a valuable platform for further functionalization.

Table 2: Thioether Derivatization of 9-Selenabicyclo[3.3.1]nonane-2,6-dithiolate
Alkylating ReagentProductYield (%)
Ethyl bromide2,6-Bis(ethylsulfanyl)-9-selenabicyclo[3.3.1]nonane99%
Butyl bromide2,6-Bis(butylsulfanyl)-9-selenabicyclo[3.3.1]nonane98%
Isobutyl bromide2,6-Bis(isobutylsulfanyl)-9-selenabicyclo[3.3.1]nonane94%
Allyl bromide2,6-Bis(allylsulfanyl)-9-selenabicyclo[3.3.1]nonane99%
Benzyl chloride2,6-Bis(benzylsulfanyl)-9-selenabicyclo[3.3.1]nonane99%

Data from the analogous 9-selena compound demonstrates the high efficiency of this derivatization method, which is expected to be similar for the 9-thia analogue. mdpi.com

Ring Transformations and Skeletal Rearrangements of 9-Thiabicyclo[3.3.1]nonane Derivatives

The rigid, bicyclic framework of 9-thiabicyclo[3.3.1]nonane and its derivatives serves as a versatile template for the construction of more complex polycyclic systems. Through a variety of skeletal rearrangements and ring transformations, this class of compounds provides synthetic routes to valuable structures, most notably adamantane (B196018) and its analogues.

Routes to Adamantane and Other Polycyclic Ring Systems

The transformation of the 9-thiabicyclo[3.3.1]nonane skeleton into the adamantane framework is a well-documented and synthetically useful process. This rearrangement is a key step in certain strategies for adamantane synthesis, leveraging the pre-organized spatial arrangement of the bicyclic precursor. nih.gov

One of the key intermediates in these transformations is 9-thiabicyclo[3.3.1]nonane-2,6-dione. This diketone is a versatile precursor for the synthesis of various 9-thiabicyclo[3.3.1]nonane derivatives and provides a direct entry into other heterocyclic systems, including the 2-thiaadamantane ring system. orgsyn.org The synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dione often begins with the reaction of sulfur dichloride and 1,5-cyclooctadiene to produce (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. orgsyn.org This dichloride is then hydrolyzed to the corresponding (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol, which is subsequently oxidized to the target diketone. orgsyn.org

The conversion to adamantane and its derivatives can be achieved through various synthetic manipulations of the bicyclic system. While the specific focus of this article is on this compound, the general principles of rearrangement are often elucidated from the study of related derivatives. The strategic placement of functional groups on the 9-thiabicyclo[3.3.1]nonane core facilitates the desired bond formations and cleavages required for the adamantane cage construction.

Beyond adamantanes, the 9-thiabicyclo[3.3.1]nonane framework can be manipulated to form other polycyclic structures. For instance, derivatives of this bicyclic system have been used to synthesize thiacyclohexanes, thiacycloheptanes, 2,6-dithiaadamantanes, and 2-thiabrexane ring systems. orgsyn.org These transformations highlight the synthetic utility of the 9-thiabicyclo[3.3.1]nonane scaffold as a building block in heterocyclic and polycyclic chemistry.

Table 1: Synthetic Routes from 9-Thiabicyclo[3.3.1]nonane Derivatives to Polycyclic Systems

Starting MaterialKey IntermediateProductReference
(1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane9-Thiabicyclo[3.3.1]nonane-2,6-dione2-Thiaadamantane orgsyn.org
9-Thiabicyclo[3.3.1]nonane-2,6-dione-Thiacyclohexane derivatives orgsyn.org
9-Thiabicyclo[3.3.1]nonane-2,6-dione-Thiacycloheptane derivatives orgsyn.org
9-Thiabicyclo[3.3.1]nonane-2,6-dione-2,6-Dithiaadamantane orgsyn.org
9-Thiabicyclo[3.3.1]nonane-2,6-dione-2-Thiabrexane orgsyn.org

Mechanistic Insights into Rearrangement Processes

The skeletal rearrangements of 9-thiabicyclo[3.3.1]nonane derivatives are often governed by the participation of the sulfur atom. The neighboring group participation of the sulfur atom is a crucial factor in the reactivity of these systems, particularly in nucleophilic substitution reactions at the C-2 and C-6 positions. mdpi.com This participation involves the formation of an intermediate episulfonium ion, which facilitates the substitution process. mdpi.com

In the case of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, the anchimeric assistance of the sulfur atom leads to a highly activated and water-soluble episulfonium ion intermediate. mdpi.com This intermediate allows for facile reactions with a wide range of nucleophiles. mdpi.com The stereochemistry of these substitution reactions is often preserved through a double inversion process. mdpi.com

While direct mechanistic studies on the rearrangement of this compound to adamantane are not extensively detailed in the provided search results, the underlying principles can be inferred from related systems. The formation of the adamantane cage from a bicyclo[3.3.1]nonane precursor typically involves the formation of a new carbon-carbon bond between the C-3 and C-7 positions. This process is often promoted by acid catalysis or other electrophilic activation, which can induce a transannular cyclization.

The presence of the sulfur atom in the 9-position can influence the course of these rearrangements. The electron-donating nature of the sulfur atom can stabilize cationic intermediates that may be involved in the rearrangement process. Furthermore, the conformational properties of the 9-thiabicyclo[3.3.1]nonane ring system, which can exist in chair-chair, boat-chair, or chair-boat conformations, will also play a significant role in the feasibility and outcome of the rearrangement. The preferred conformation will dictate the proximity of the reacting centers and, consequently, the propensity for transannular bond formation.

Structural Characterization and Conformational Analysis of 9 Thiabicyclo 3.3.1 Nonane Frameworks

X-ray Crystallography Studies of 9-Thiabicyclo[3.3.1]nonane Derivatives

X-ray crystallography has been an indispensable tool for elucidating the three-dimensional structure of the 9-thiabicyclo[3.3.1]nonane skeleton. Studies on derivatives such as the 2,6-dione and 2,6-dichloro sulfone have provided precise atomic coordinates, bond lengths, and bond angles, offering a definitive look at the molecule's geometry. sci-hub.seiucr.org

Determination of Crystal Structure and Molecular Geometry

Crystallographic studies have determined that 9-thiabicyclo[3.3.1]nonane derivatives often crystallize in well-defined systems, allowing for detailed structural analysis. For instance, 9-thiabicyclo[3.3.1]nonane-2,6-dione crystallizes in the orthorhombic space group Pbcn, with the molecule possessing C₂ symmetry in the crystal. sci-hub.se The sulfone derivative, 2,6-dichloro-9λ⁶-thiabicyclo[3.3.1]nonane 9,9-dioxide, crystallizes in the monoclinic C2/c space group. iucr.org

These analyses provide precise measurements of the molecular geometry. In the 2,6-dichloro sulfone derivative, the transannular distance between C(3) and C(7) is a critical parameter, measured at 3.120 Å, which is characteristic of the twin-chair conformation. iucr.org The presence of chloro substituents at the 2 and 6 positions induces a noticeable skewing of the rings. iucr.org

Crystal and Molecular Geometry Data for 9-Thiabicyclo[3.3.1]nonane Derivatives
CompoundCrystal SystemSpace GroupCell ParametersKey Geometric FeaturesReference
9-Thiabicyclo[3.3.1]nonane-2,6-dioneOrthorhombicPbcna = 10.731 Å, b = 6.806 Å, c = 10.771 ÅMolecule has C₂ symmetry in the crystal. sci-hub.se
2,6-Dichloro-9λ⁶-thiabicyclo[3.3.1]nonane 9,9-dioxideMonoclinicC2/ca = 11.543 Å, b = 9.342 Å, c = 19.754 Å, β = 103.36°C(3)···C(7) transannular separation = 3.120 Å. iucr.org
endo-2,endo-6-dihydroxy-2,6-dimethyl-9-thiabicyclo[3.3.1]nonane---Adopts a layered crystal structure. rsc.org

Analysis of Conformational Preferences (e.g., Twin-Chair, Chair-Envelope)

The bicyclo[3.3.1]nonane framework can theoretically exist in several conformations, including the twin-chair, boat-chair, and chair-envelope forms. sci-hub.seresearchgate.net X-ray and neutron diffraction studies of 9-thiabicyclo[3.3.1]nonane-2,6-dione have confirmed that the molecule adopts a twin-chair conformation. sci-hub.se However, this conformation is not ideal; the rings are appreciably distorted, both by skewing and by an outward displacement of the C(3) and C(7) methylene (B1212753) groups to alleviate steric strain. sci-hub.se This distortion is a direct consequence of the prohibitively close transannular interaction between hydrogen atoms on C(3) and C(7) that would occur in an idealized twin-chair geometry. sci-hub.se The measured transannular H···H separation in the dione (B5365651) derivative is 2.07 Å. sci-hub.se

In other derivatives, particularly those with bulky endo substituents at the 3 or 7 positions, the boat-chair conformation may be preferred to avoid these steric clashes. sci-hub.se The replacement of a carbon at the 9-position with a sulfur atom, as in the 9-thiabicyclo[3.3.1]nonane framework, also influences the conformational preference. In some related diheterabicyclo[3.3.1]nonane systems, the introduction of a sulfur atom can lead to one of the rings adopting a chair conformation while the other is a boat. researchgate.net

Intermolecular Interactions and Crystal Packing

The crystal packing of 9-thiabicyclo[3.3.1]nonane derivatives is governed by various intermolecular interactions. In the case of endo-2,endo-6-dihydroxy-2,6-dimethyl-9-thiabicyclo[3.3.1]nonane, the crystal structure is characterized by a layered arrangement. rsc.org Within these layers, molecules are connected by a two-dimensional network of hydrogen bonds. rsc.org A notable feature is the formation of four-membered hydrogen-bonded cycles connecting four individual diol molecules, a contrast to the helical hydrogen-bonding patterns seen in other bicyclic diols. rsc.org

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are fundamental for the structural elucidation of 9-thiabicyclo[3.3.1]nonane derivatives in solution, complementing the solid-state information from X-ray crystallography. tue.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, allowing for the determination of connectivity and stereochemistry. rsc.orgtue.nlresearchgate.net

For 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, the ¹H NMR spectrum shows distinct signals that can be assigned to the different protons in the bicyclic framework. researchgate.netmdpi.com Similarly, the ¹³C NMR spectrum of 9-thiabicyclo[3.3.1]nonane-2,6-dione provides characteristic chemical shifts for the carbonyl carbons and the various methylene and methine carbons in the rings. orgsyn.org

¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for 9-Thiabicyclo[3.3.1]nonane Derivatives
CompoundSolvent¹H NMR Chemical Shifts¹³C NMR Chemical ShiftsReference
9-Thiabicyclo[3.3.1]nonane-2,6-dioneCDCl₃2.47–2.69 (6H, m), 2.82–2.89 (2H, m), 3.37–3.38 (2H, m)31.1 (t), 36.6 (t), 44.7 (d), 205.2 (s) orgsyn.org
(endo,endo)-9-Thiabicyclo[3.3.1]nonane-2,6-diold⁶-DMSO1.55–1.93 (6H, m), 2.28–2.50 (4H, m), 3.91 (2H, m), 4.91 (2H, d, J=6)26.4 (t), 30.8 (t), 37.0 (d), 70.7 (d) orgsyn.org
2,6-Dichloro-9-thiabicyclo[3.3.1]nonaneCDCl₃See reference for detailed spectrum.- researchgate.netmdpi.com

NMR spectroscopy is a powerful method for determining the stereochemistry of substituents on the 9-thiabicyclo[3.3.1]nonane framework. The stereochemistry of (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane was initially established using ¹H NMR methods. orgsyn.org The high lability of the chlorine atoms and the specific endo,endo-stereochemistry resulting from the hydrolysis of this dichloride are explained by the neighboring group participation of the sulfur atom, which forms intramolecular sulfonium (B1226848) ion intermediates. orgsyn.org This stereochemical outcome was later confirmed by X-ray crystal structure analysis of a related derivative, 2,6-dinitrato-9-thiabicyclo[3.3.1]nonane 9,9-dioxide. orgsyn.org

The substituent-induced chemical shifts (SCS) in ¹³C NMR are also highly sensitive to stereochemical changes. For example, the γ-gauche effect of an oxygen atom in a related sulfoxide (B87167) derivative produces a significant upfield shift (-11.7 ppm) on the γ-carbon, which is a clear indicator of its spatial orientation. thieme-connect.de

Dynamic NMR Studies for Conformational Mobility

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the conformational mobility of cyclic and bicyclic systems. For the 9-thiabicyclo[3.3.1]nonane framework, DNMR studies, particularly variable temperature NMR, have been instrumental in elucidating the energetics of conformational interconversions.

The 9-thiabicyclo[3.3.1]nonane skeleton can, in principle, exist in three major conformations: a twin-chair, a chair-boat, and a twin-boat conformation. However, the twin-boat conformation is generally considered to be of high energy and is not significantly populated. The equilibrium between the twin-chair and chair-boat conformations is of primary interest.

In many derivatives of 9-thiabicyclo[3.3.1]nonane, the twin-chair conformation is predominant. However, the introduction of bulky substituents or heteroatoms at specific positions can shift this equilibrium towards the chair-boat form. Variable temperature NMR experiments allow for the "freezing out" of these conformations at low temperatures, enabling the observation of distinct signals for each conformer. As the temperature is increased, the rate of interconversion increases, leading to the coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures.

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. For many bicyclo[3.3.1]nonane systems, the energy barrier for the chair-chair to chair-boat interconversion is typically in the range of 10-15 kcal/mol. It is anticipated that 9-thiabicyclo[3.3.1]nonane-2,6-dithiol would also exhibit similar conformational dynamics, with the thiol groups at the 2 and 6 positions likely influencing the precise energy barrier and the equilibrium distribution between the conformers.

Table 1: Representative Energy Barriers for Conformational Inversion in Bicyclo[3.3.1]nonane Derivatives

CompoundConformation ChangeActivation Energy (ΔG‡) (kcal/mol)
Bicyclo[3.3.1]nonaneChair-Chair to Chair-Boat~11
9-Azabicyclo[3.3.1]nonaneChair-Chair to Chair-Boat~10.5
9-Oxabicyclo[3.3.1]nonaneChair-Chair to Chair-Boat~12

Note: The data presented is based on studies of related bicyclic systems and serves as an estimation for the 9-thiabicyclo[3.3.1]nonane framework.

Mass Spectrometry (MS) and Fragmentation Patterns

Upon electron ionization (EI), the molecule would form a molecular ion ([M]⁺•). The fragmentation of this ion would likely proceed through several characteristic pathways:

Loss of a Thiol Radical: A primary fragmentation would be the cleavage of a C-S bond, leading to the loss of a thiol radical (•SH), resulting in a fragment ion at [M-33]⁺.

Loss of H₂S: Elimination of a molecule of hydrogen sulfide (B99878) (H₂S) from the molecular ion could occur, giving rise to a fragment at [M-34]⁺•.

Ring Fragmentation: The bicyclic core could undergo fragmentation. Common pathways for bicyclo[3.3.1]nonane systems involve the cleavage of the bonds connecting the two rings, leading to the formation of various cyclic and acyclic hydrocarbon fragments.

Retro-Diels-Alder Reaction: Although less common for saturated bicyclic systems, a retro-Diels-Alder type fragmentation could potentially occur, leading to the cleavage of the molecule into two smaller fragments.

The presence of the sulfur bridge would also influence the fragmentation, potentially leading to the formation of sulfur-containing heterocyclic fragments. The exact fragmentation pattern and the relative abundance of the fragment ions would provide valuable information for the structural confirmation of the compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure/Loss
[M]⁺•Molecular Ion
[M-SH]⁺Loss of a thiol radical
[M-H₂S]⁺•Loss of hydrogen sulfide
[M-C₂H₄S]⁺•Loss of a thio-ethene fragment
[C₆H₉S]⁺Cyclohexenylthiol-type fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for the identification of functional groups within a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its key structural components.

The most diagnostic absorption band for the thiol functional group is the S-H stretching vibration. This band is typically weak in intensity and appears in the region of 2550-2600 cm⁻¹. Its presence would be a strong indicator of the thiol groups.

The bicyclic alkane framework would give rise to several characteristic absorptions:

C-H Stretching: The stretching vibrations of the C-H bonds of the methylene (CH₂) and methine (CH) groups would appear in the region of 2850-3000 cm⁻¹.

C-H Bending: The bending (scissoring and rocking) vibrations of the CH₂ groups would be observed in the region of 1440-1470 cm⁻¹.

C-S Stretching: The C-S stretching vibrations are typically weak and appear in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850-3000C-H StretchAlkane (CH₂, CH)
2550-2600S-H StretchThiol
1440-1470C-H BendAlkane (CH₂)
600-800C-S StretchThioether/Thiol

Analysis of Transannular Interactions within the Bicyclic System

A key feature of the 9-thiabicyclo[3.3.1]nonane framework is the potential for transannular interactions. This refers to the through-space interaction between the sulfur atom at the bridge (position 9) and the carbon atoms at positions 2 and 6. These interactions arise from the proximity of these atoms in the twin-chair conformation.

The sulfur atom possesses lone pairs of electrons that can interact with the σ* antibonding orbitals of the C2-X and C6-X bonds (where X is a substituent). This interaction is a form of hyperconjugation and can have significant consequences for the reactivity and spectroscopic properties of the molecule.

In the case of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, this transannular interaction is well-documented and is believed to be responsible for the enhanced reactivity of the chlorine atoms in nucleophilic substitution reactions. The sulfur atom provides anchimeric assistance, stabilizing the transition state of the reaction.

For this compound, a similar transannular interaction between the sulfur bridge and the C2-SH and C6-SH bonds is expected. This interaction could influence:

Bond Lengths and Angles: The C2-S and C6-S bond lengths may be slightly elongated, and the bond angles around C2 and C6 may be distorted due to this interaction.

NMR Chemical Shifts: The chemical shifts of the protons and carbons at positions 2 and 6, as well as the sulfur atom itself (if observed by ³³S NMR), could be affected by this through-space interaction.

Reactivity: The acidity of the thiol protons and the nucleophilicity of the thiol groups could be modulated by the transannular interaction with the sulfur bridge.

The study of these subtle effects through advanced spectroscopic techniques and computational modeling would provide deeper insights into the electronic structure of this compound and the nature of transannular interactions in this important class of bicyclic compounds.

Computational and Theoretical Studies of 9 Thiabicyclo 3.3.1 Nonane Systems

Molecular Mechanics Calculations for Conformation and Strain

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It is particularly effective for predicting the preferred conformations and estimating the steric strain in cyclic and bicyclic systems. For the 9-thiabicyclo[3.3.1]nonane framework, molecular mechanics calculations have been instrumental in understanding its conformational preferences.

Derivatives of bicyclo[3.3.1]nonane can generally exist in several conformations, most notably the twin-chair, boat-chair, and twin-boat forms. For many 9-thiabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is the most stable. sci-hub.se However, the presence of substituents and heteroatoms can influence the conformational equilibrium.

In a detailed study of the closely related compound, 9-thiabicyclo[3.3.1]nonane-2,6-dione, X-ray and neutron diffraction studies confirmed that the molecule adopts a twin-chair conformation in the crystalline state. sci-hub.se These experimental findings are supported by molecular mechanics calculations, which also predict the twin-chair as the minimum energy conformation. The calculations revealed that the rings are significantly distorted from an ideal cyclohexane (B81311) geometry. This distortion is a result of transannular interactions, particularly between the C(3) and C(7) methylene (B1212753) groups. sci-hub.se

The strain energy of the 9-thiabicyclo[3.3.1]nonane system is a key factor in determining its geometry. Molecular mechanics calculations can quantify this strain by partitioning the total steric energy into components such as bond stretching, angle bending, torsional strain, and van der Waals interactions. For 9-thiabicyclo[3.3.1]nonane-2,6-dione, the calculations highlighted significant transannular H···H repulsion, leading to a flattening of the cyclohexane rings to alleviate this strain. sci-hub.se It is expected that 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol would exhibit a similar twin-chair preference, with the thiol groups likely adopting equatorial positions to minimize steric hindrance. The specific bond lengths, angles, and dihedral angles of the dithiol would be influenced by the electronic and steric properties of the sulfur atoms in the thiol groups.

Below is a table of selected calculated geometric parameters for 9-thiabicyclo[3.3.1]nonane-2,6-dione, which provides a model for the expected geometry of the dithiol analog.

ParameterCalculated ValueExperimental Value (X-ray)
C(1)-C(2) bond length (Å)1.5281.518
C(2)-C(3) bond length (Å)1.5211.511
C(1)-S(9) bond length (Å)1.8331.823
C(1)-C(8) bond length (Å)1.5451.538
C(1)-S(9)-C(5) bond angle (°)96.997.3
C(1)-C(2)-C(3) bond angle (°)113.6114.1
C(2)-C(1)-S(9) bond angle (°)110.1110.2

Data sourced from a study on 9-thiabicyclo[3.3.1]nonane-2,6-dione. sci-hub.se

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is more computationally intensive than molecular mechanics but provides a more detailed understanding of electronic properties, such as orbital energies, charge distribution, and chemical reactivity.

For this compound, DFT calculations would be crucial for understanding the influence of the thiol groups on the electronic properties of the bicyclic system. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is likely to be localized on the sulfur atoms of the thiol groups and the bridging sulfide (B99878), indicating that these sites are susceptible to electrophilic attack. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack.

DFT is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a reaction can be constructed. For this compound, this could be applied to predict the outcomes of various reactions, such as oxidation of the thiol groups, alkylation, or metal coordination.

For example, in the nucleophilic substitution reactions of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, the neighboring sulfur atom provides anchimeric assistance, leading to the formation of an episulfonium intermediate. mdpi.com DFT calculations could model the structure and stability of such an intermediate in reactions involving the dithiol, providing insight into the reaction kinetics and stereochemistry.

DFT methods can be used to accurately calculate the relative energies of different isomers and conformers. For this compound, this would involve comparing the energies of the twin-chair, boat-chair, and other possible conformations to determine the most stable structure. Furthermore, the orientation of the thiol groups (axial vs. equatorial) and the rotation around the C-S bonds can be investigated to find the global minimum energy structure. High-level ab initio calculations on related bicyclo[3.3.1]nonane derivatives have consistently shown the 'double chair' (twin-chair) conformer to be the most stable. researchgate.net

Advanced Computational Modeling Techniques (e.g., Molecular Dynamics, Ab Initio Methods)

Beyond molecular mechanics and DFT, more advanced computational techniques can provide further insights into the behavior of this compound.

Molecular Dynamics (MD) simulations track the movement of atoms over time, providing a dynamic picture of the molecule's behavior. nih.gov An MD simulation of the dithiol in a solvent could reveal the flexibility of the bicyclic framework, the conformational changes that occur in solution, and the interactions with solvent molecules. This would be particularly useful for understanding how the molecule behaves in a biological or chemical environment.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, are highly accurate quantum chemical methods that can be used to benchmark the results from DFT and molecular mechanics. acs.org While computationally expensive, they can provide very precise energetic and structural information, which is valuable for systems where electron correlation effects are significant. For the 9-thiabicyclo[3.3.1]nonane system, ab initio calculations have been used to confirm the stability of the twin-chair conformation in various derivatives. researchgate.net

Correlation of Theoretical Predictions with Experimental Observations

The ultimate validation of computational models comes from the comparison of theoretical predictions with experimental data. For the 9-thiabicyclo[3.3.1]nonane system, there is a good precedent for this correlation.

In the case of 9-thiabicyclo[3.3.1]nonane-2,6-dione, the geometric parameters predicted by molecular mechanics calculations were in excellent agreement with the crystal structure determined by X-ray and neutron diffraction. sci-hub.se For instance, the calculated transannular H···H separation of 2.11 Å was very close to the experimental value of 2.07 Å. sci-hub.se This strong correlation gives confidence in the ability of computational methods to accurately model the structure of this bicyclic system.

For this compound, a similar approach would be taken. Theoretical predictions for properties such as bond lengths, bond angles, vibrational frequencies (from DFT), and NMR chemical shifts could be compared with experimental data from X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, respectively. Any discrepancies between theoretical and experimental results can lead to a refinement of the computational models, ultimately providing a more accurate and detailed understanding of the molecule's properties.

Applications in Advanced Materials and Supramolecular Chemistry

9-Thiabicyclo[3.3.1]nonane-2,6-dithiol as a Monomer in Polymer Science

The bifunctional nature of this compound, featuring two reactive thiol groups on a constrained bicyclic core, makes it a promising monomer for the synthesis of novel polymers. The thiol groups can participate in various polymerization reactions, such as polycondensation and addition reactions, leading to materials with unique topologies and properties imparted by the rigid 9-thiabicyclo[3.3.1]nonane unit.

The 9-thiabicyclo[3.3.1]nonane scaffold has been successfully incorporated into functional polymers, notably polycations with biological activity. nih.gov Research has demonstrated the synthesis of Bicyclo[3.3.1]nonane (BCN) polycations through the reaction of a bivalent electrophile, 9-thiabicyclo[3.3.1]nonane dinitrate, with bis(pyridine) nucleophiles. acs.org This modular approach results in oligomers where the bicyclic unit is a key structural component. acs.org These polycations have shown significant antimicrobial properties, capable of killing bacteria at low concentrations and being effective on solid surfaces. nih.govacs.org For instance, polymers containing this unit inhibited the growth of Bacillus subtilis and Escherichia coli at minimum inhibitory concentrations of 0.12–0.5 μg/mL in PBS buffer. mdpi.com

While the direct polymerization of this compound into polythiophenes is a chemically viable concept, specific examples in the literature are centered on other thiophene (B33073) derivatives. The synthesis of polythiophenes is often achieved through the chemical oxidation of thiophene monomers using agents like FeCl3 or through coupling reactions of dihalogenated thiophenes. cmu.eduresearchgate.netnih.govnih.gov The incorporation of the dithiol would likely proceed through alternative polymerization mechanisms, such as oxidative coupling of the thiol groups to form disulfide linkages or via thiol-ene addition polymerizations, to create polymers with the 9-thiabicyclo[3.3.1]nonane unit as a recurring motif. The motivation for incorporating this scaffold is also seen in its selenium analogue, where derivatives of 9-selenabicyclo[3.3.1]nonane are used to create polymers with high refractive indices. nih.gov

Dithiols are widely recognized for their role as cross-linking agents in the formation of polymer networks. The two thiol groups of this compound can react with polymers containing suitable functional groups (e.g., alkenes, epoxides, or alkyl halides) to form a three-dimensional network structure. The rigid and bulky nature of the bicyclic core would impose significant steric constraints on the polymer chains, potentially leading to materials with enhanced thermal stability, mechanical strength, and controlled porosity. While specific studies detailing the use of this exact dithiol as a cross-linker are not prominent, the principle is well-established, and related bicyclic scaffolds have been employed in creating covalent adaptable networks. researchgate.net

Development of Functional Molecules and Advanced Scaffolds

The 9-thiabicyclo[3.3.1]nonane core is considered a "privileged" scaffold due to its unique three-dimensional structure and the reactivity endowed by the bridgehead sulfur atom. mdpi.comnih.gov This framework serves as a robust starting point for the synthesis of a wide array of complex and functional molecules.

The 9-thiabicyclo[3.3.1]nonane framework possesses C2-symmetry, a highly desirable feature in ligands and scaffolds for asymmetric synthesis. mdpi.com The parent compound can be optically resolved, and this chirality is maintained throughout subsequent chemical transformations. nih.gov This allows for the development of enantiomerically pure derivatives that can act as chiral ligands for metal catalysts or as chiral auxiliaries in stereoselective reactions. mdpi.comresearchgate.net The well-defined spatial arrangement of the functional groups at the 2 and 6 positions, held rigidly in place by the bicyclic structure, enables effective transfer of chiral information during a chemical reaction. vu.ltvu.lt The development of organocatalytic asymmetric methods has further expanded the ability to construct chiral bicyclo[3.3.1]nonane frameworks with high stereocontrol. researchgate.netresearchgate.net

A key feature of the 9-thiabicyclo[3.3.1]nonane system is the powerful anchimeric assistance (neighboring-group participation) provided by the bridgehead sulfur atom. mdpi.comnih.gov This effect is most prominently demonstrated in the high reactivity of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which acts as a potent bivalent electrophile. nih.govmdpi.com The sulfur atom helps to stabilize the transition state of nucleophilic substitution reactions at the C2 and C6 positions, leading to facile and clean displacement of leaving groups like chloride. mdpi.comnih.gov

This enhanced reactivity makes the dichloro-derivative a versatile electrophilic connector, allowing for the efficient introduction of a wide variety of nucleophiles—including azides, cyanides, and thiols—to produce symmetrically substituted derivatives. mdpi.comnih.gov The synthesis of this compound itself would typically proceed from the reaction of a suitable sulfur nucleophile with this electrophilic dichloro precursor. The reliability and high yields of these substitution reactions underscore the utility of this scaffold in constructing diverse molecular architectures. mdpi.com

Supramolecular Chemistry Applications of Bicyclo[3.3.1]nonane Derivatives

The rigid, V-shaped geometry of the bicyclo[3.3.1]nonane skeleton makes it an exceptional building block in the field of supramolecular chemistry. vu.ltvu.lt This unique topology allows for the pre-programmed assembly of complex, non-covalent structures. vu.ltlu.selu.se

Derivatives of bicyclo[3.3.1]nonane are used to construct C2-symmetric "cleft" molecules, which can act as synthons for larger assemblies. vu.ltvu.lt By functionalizing the arms of the "V" with recognition motifs, such as hydrogen-bonding groups, these molecules can self-assemble in a predictable manner. This strategy has been employed to create well-defined tubular structures through the end-to-end association of these synthons. vu.lt Furthermore, the bicyclic framework has been incorporated into larger host molecules like molecular tweezers and synthetic receptors for use in host-guest chemistry. researchgate.netlu.selu.sersc.org The defined cavity and structural rigidity of the scaffold are crucial for selective guest binding. lu.se

Interactive Data Table: Applications of the 9-Thiabicyclo[3.3.1]nonane Scaffold

Application Area Specific Use / Compound Type Key Structural Feature Resulting Property / Function
Polymer Science Monomers for PolycationsBivalent nature, rigid coreAntimicrobial activity nih.govacs.orgmdpi.com
Polymer Science Cross-linking AgentsTwo reactive thiol groupsFormation of stable polymer networks
Advanced Scaffolds Chiral ScaffoldsC2-Symmetry, optical resolutionEnantioselective catalysis and synthesis nih.govmdpi.com
Advanced Scaffolds Electrophilic ConnectorsAnchimeric assistance from sulfurFacile synthesis of diverse derivatives mdpi.comnih.gov
Supramolecular Chemistry Supramolecular SynthonsRigid V-shape, functionalizableSelf-assembly into tubes and aggregates vu.lt
Supramolecular Chemistry Host-Guest SystemsDefined molecular cleftMolecular recognition, tweezers researchgate.netlu.se

Design of Hydrogen-Bonding Recognition Patterns

While thiols are generally considered weaker hydrogen bond donors and acceptors compared to their alcohol counterparts, they are indeed capable of forming directional hydrogen bonds that can be exploited in molecular recognition and the design of supramolecular assemblies. researchgate.netresearchgate.netacs.orgnih.govstackexchange.comnih.gov The hydrogen atom in a thiol group can participate in hydrogen bonding with suitable acceptor atoms like oxygen, nitrogen, and even other sulfur atoms. researchgate.netresearchgate.net

Theoretical and experimental studies on simpler thiols and dithiols have demonstrated their ability to form defined aggregates through hydrogen bonding, and it is conceivable that the this compound scaffold would enforce a higher degree of order in such assemblies. researchgate.netresearchgate.net

Formation of Tubular Structures and Other Self-Assembled Systems

Dithiols are versatile building blocks for the construction of self-assembled systems, primarily through the formation of reversible disulfide bonds. nsf.govrsc.orgresearchgate.netnih.govresearchgate.netacs.org The oxidation of thiol groups to disulfides is a common strategy to link molecular components into larger, ordered structures such as polymers, macrocycles, and cages. nsf.gov

The specific geometry of this compound makes it a particularly interesting monomer for polymerization or macrocyclization reactions. The defined spatial relationship between the two thiol groups could direct the self-assembly process to favor the formation of specific architectures. For example, intermolecular disulfide bond formation could lead to linear or cyclic oligomers and polymers. It is plausible that under specific conditions, the rigid nature of the bicyclic unit could promote the formation of tubular or helical structures.

Furthermore, the self-assembly of dithiols on surfaces, particularly gold, is a well-established method for creating self-assembled monolayers (SAMs). rsc.orgdubowski.ca The two thiol groups in this compound could allow for the formation of vertically oriented SAMs or for the bridging of two different surfaces.

Host-Guest Chemistry and Inclusion Complexes

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent interactions. wikipedia.orgacs.org The design of synthetic hosts often relies on creating a well-defined cavity that is complementary in size, shape, and chemical properties to the intended guest.

The 9-thiabicyclo[3.3.1]nonane framework itself can be considered a rudimentary host, with the potential to encapsulate small guest molecules. The functionalization of this scaffold with thiol groups opens up further possibilities for guest binding. The thiol groups could act as binding sites for guests that can accept hydrogen bonds or coordinate to sulfur.

Moreover, derivatives of this compound could be designed to create more sophisticated host molecules. For example, the thiol groups could serve as attachment points for larger macrocyclic structures, thereby incorporating the bicyclic unit into a larger host framework. The inherent chirality of certain substituted 9-thiabicyclo[3.3.1]nonane derivatives could also be exploited for enantioselective recognition of chiral guests.

Bio-Inspired Applications (e.g., Ligand Design for Catalysis)

The prevalence of sulfur, particularly in the form of cysteine residues, in the active sites of many enzymes has inspired the development of bio-inspired catalysts that utilize metal-thiolate bonds. acs.orgnih.govbohrium.com Thiol-containing ligands are known to form stable complexes with a variety of transition metals, and the electronic and steric properties of these ligands can be tuned to influence the reactivity of the metal center. nih.gov

This compound is an attractive candidate for the design of novel ligands for catalysis. The two thiol groups can act as a bidentate chelator, binding to a metal center to form a stable complex. The rigid bicyclic backbone would enforce a specific coordination geometry around the metal, which can be advantageous for controlling the selectivity of catalytic reactions. nasa.govscilit.comresearchgate.netlu.se

The presence of the sulfur atom within the bicyclic framework (at the 9-position) could also play a role in modulating the electronic properties of the metal center or even participate directly in the catalytic cycle through anchimeric assistance, a phenomenon observed in related 9-thiabicyclo[3.3.1]nonane systems. mdpi.comnih.gov Such bio-inspired catalysts could find applications in a range of transformations, including oxidation, reduction, and carbon-carbon bond formation. mdpi.com The development of catalysts based on this scaffold could lead to new and efficient catalytic systems with unique reactivity and selectivity profiles.

Data Tables

Table 1: Potential Supramolecular Applications of this compound

Application AreaKey Structural FeaturePotential Outcome
Hydrogen-Bonding RecognitionPre-organized thiol groupsSelective binding of complementary molecules
Self-Assembled SystemsDithiol functionalityFormation of polymers, macrocycles, or tubular structures
Host-Guest ChemistryBicyclic framework and thiol groupsEncapsulation and binding of small guest molecules

Table 2: Potential Bio-Inspired Catalytic Applications

Catalyst ComponentRolePotential Catalytic Application
This compoundBidentate LigandTransition metal-catalyzed organic transformations
Metal CenterActive SiteOxidation, reduction, C-C bond formation
Bicyclic ScaffoldStereochemical ControlEnantioselective catalysis

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